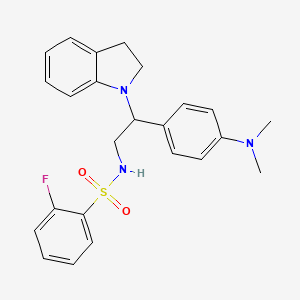
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-fluorobenzenesulfonamide, commonly referred to as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis.
Applications De Recherche Scientifique
Synthesis and Biological Screening : Kumar et al. (2019) discussed the synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, including compounds structurally related to the one . These compounds were tested for antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial and fungal strains, demonstrating potential in cancer and antimicrobial research (Kumar et al., 2019).
Selective Inhibition of Enzymes : Hashimoto et al. (2002) described the synthesis of benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase enzymes. Introduction of a fluorine atom increased the selectivity for COX-2 over COX-1, indicating potential for therapeutic applications in conditions like rheumatoid arthritis (Hashimoto et al., 2002).
Cancer Therapeutics : Research by Mun et al. (2012) explored arylsulfonamide analogs as small molecule inhibitors in cancer therapy. They focused on structural modifications to enhance pharmacological properties, which is relevant for the development of new anticancer agents (Mun et al., 2012).
Computational Study and Protein Interaction : Murthy et al. (2018) conducted a computational study on a newly synthesized sulfonamide molecule, including its interaction with proteins. This research could provide insights into the molecular mechanisms and potential applications of related sulfonamide compounds in biological systems (Murthy et al., 2018).
Fluorescent Molecular Probes : Diwu et al. (1997) developed fluorescent solvatochromic dyes containing dimethylamino and sulfonyl groups, which can be used as molecular probes in biological research. These compounds' fluorescence depends on solvent polarity, suggesting applications in studying various biological events (Diwu et al., 1997).
Development of Novel Insecticides : Tohnishi et al. (2005) discussed the development of Flubendiamide, a novel insecticide with unique structural features including a sulfonylalkyl group. This study highlights the potential use of such compounds in agricultural pest control (Tohnishi et al., 2005).
Antimicrobial and Anticancer Evaluation : Kumar et al. (2014) synthesized and evaluated a series of sulfonamide derivatives for their antimicrobial and anticancer activities. The study provides insights into the therapeutic potential of these compounds (Kumar et al., 2014).
DNA Binding and Cleavage : González-Álvarez et al. (2013) examined mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, as well as their genotoxicity and anticancer activity. This research suggests potential biomedical applications, particularly in cancer treatment (González-Álvarez et al., 2013).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-27(2)20-13-11-19(12-14-20)23(28-16-15-18-7-3-5-9-22(18)28)17-26-31(29,30)24-10-6-4-8-21(24)25/h3-14,23,26H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAFZZRYGEBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B2645904.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)
![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
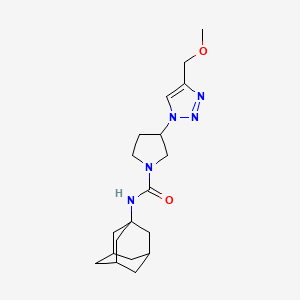
![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
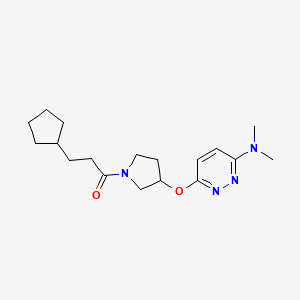
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
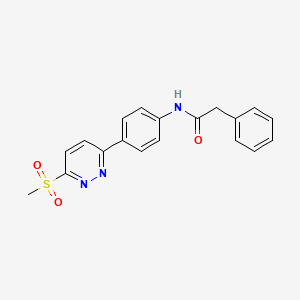
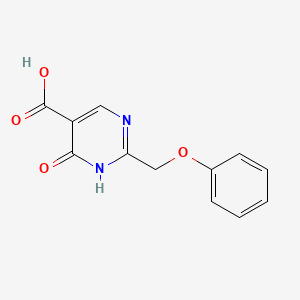
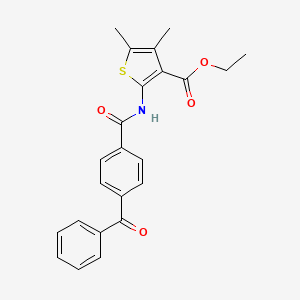
![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)